2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride

Description

Nomenclature and Classification in Quinoline Chemistry

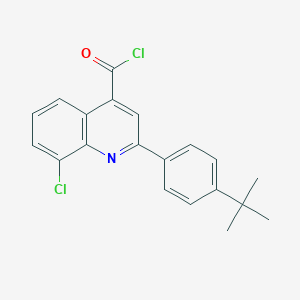

2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride represents a sophisticated member of the quinoline family, classified within the broader category of heterocyclic aromatic organic compounds. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name precisely describing the substitution pattern on the quinoline core structure. This compound belongs to the quinoline class of organic compounds, which are characterized by a double-ring structure composed of a benzene ring fused to a pyridine ring at two adjacent carbon atoms. The quinoline framework itself contains nine carbon atoms and one nitrogen atom in its basic structure, with the benzene ring contributing six carbon atoms while the pyridine ring provides five carbon atoms plus the heteroatom nitrogen.

The classification system for this compound places it within multiple chemical categories simultaneously. As a quinoline derivative, it shares fundamental structural characteristics with over 200 biologically active quinoline and quinazoline alkaloids that have been identified in scientific literature. The compound's classification extends beyond simple quinoline chemistry to include categories such as carbonyl chlorides, chlorinated aromatic compounds, and substituted heterocycles. The presence of the tert-butylphenyl substituent at the 2-position and the chloro group at the 8-position, combined with the carbonyl chloride functionality at the 4-position, creates a unique substitution pattern that distinguishes this compound from other quinoline derivatives.

The systematic approach to naming this compound reflects the hierarchical organization of organic chemistry nomenclature. The quinoline core serves as the parent structure, with numerical designations indicating the precise positions of substituents. The 2-position carries the 4-tert-butylphenyl group, the 8-position bears a chloro substituent, and the 4-position contains the carbonyl chloride functional group. This naming convention ensures unambiguous identification and facilitates communication within the scientific community regarding this specific molecular entity.

Structural Features and Molecular Architecture

The molecular architecture of this compound exhibits remarkable complexity, incorporating multiple functional groups that contribute to its unique chemical properties and reactivity profile. The compound's molecular formula C20H17Cl2NO reflects the presence of twenty carbon atoms, seventeen hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 358.26 daltons. The structural framework demonstrates sophisticated three-dimensional organization, with the quinoline backbone providing a rigid aromatic scaffold that supports various substituent groups in defined spatial arrangements.

The quinoline core structure forms the central architectural element, consisting of a benzene ring fused to a pyridine ring in an ortho configuration. This bicyclic system creates a planar aromatic framework that serves as the foundation for additional substituent attachment. The nitrogen atom within the pyridine portion of the quinoline system occupies a strategic position that influences both electronic distribution and potential coordination chemistry applications. The aromatic character of the quinoline system contributes significantly to the compound's stability and influences its interaction with other molecular species.

The tert-butylphenyl substituent at the 2-position introduces substantial steric bulk and hydrophobic character to the molecular structure. This substituent consists of a phenyl ring bearing a tert-butyl group at the para position, creating a branched alkyl appendage that significantly influences the compound's three-dimensional conformation and solubility characteristics. The tert-butyl group, with its three methyl substituents attached to a quaternary carbon center, provides considerable steric hindrance that can influence both chemical reactivity and biological interactions. The phenyl ring component of this substituent extends the aromatic system of the molecule, potentially enhancing pi-pi stacking interactions and affecting molecular recognition processes.

The chloro substituent at the 8-position of the quinoline ring represents a strategically important halogen substitution that significantly impacts the compound's electronic properties and reactivity profile. Chlorine's electronegativity and size contribute to both electronic withdrawal effects and steric considerations within the molecular framework. The positioning of this chloro group adjacent to the quinoline nitrogen creates specific electronic environments that can influence coordination chemistry and hydrogen bonding interactions.

The carbonyl chloride functional group at the 4-position constitutes perhaps the most reactive component of the molecular structure. This acyl chloride functionality exhibits high electrophilic character, making it particularly susceptible to nucleophilic attack and enabling its use as an acylating agent in synthetic transformations. The carbonyl carbon's partial positive charge, enhanced by the electron-withdrawing chlorine atom, creates a highly reactive center that facilitates various chemical reactions including amide formation, ester synthesis, and other acylation processes.

| Structural Component | Position | Molecular Contribution | Chemical Significance |

|---|---|---|---|

| Quinoline Core | Base Structure | C9H6N | Aromatic stability, coordination sites |

| Tert-butylphenyl Group | Position 2 | C10H13 | Steric bulk, hydrophobic character |

| Chloro Substituent | Position 8 | Cl | Electronic withdrawal, reactivity modulation |

| Carbonyl Chloride | Position 4 | COCl | High electrophilicity, acylating capability |

Historical Context of Development

The development of this compound emerges from the rich historical tradition of quinoline chemistry, which traces its origins to the mid-nineteenth century when quinoline was first isolated from coal tar. The foundational discovery occurred in 1834 when German chemist Friedlieb Ferdinand Runge extracted quinoline from coal tar and initially called it leukol, meaning "white oil" in Greek. This seminal discovery established quinoline as one of the earliest recognized heterocyclic compounds and laid the groundwork for extensive subsequent research into quinoline derivatives and their synthetic modifications.

The historical progression of quinoline chemistry gained momentum in 1842 when French chemist Charles Gerhardt obtained quinoline compounds through dry distillation of naturally occurring alkaloids including quinine, strychnine, and cinchonine with potassium hydroxide. Gerhardt's work, which he termed the compounds Chinoilin or Chinolein, initially appeared to produce different isomers from Runge's earlier isolation. However, subsequent investigations by German chemist August Hoffmann revealed that the apparent differences resulted from contamination rather than true structural variations, confirming that both research groups had isolated the same fundamental quinoline structure.

The synthetic development of complex quinoline derivatives like this compound represents the culmination of over 150 years of methodological advancement in heterocyclic chemistry. The synthesis of substituted quinolines has benefited from numerous methodological innovations, including the Vilsmeier-Haack reaction, which has proven particularly effective for introducing formyl and other functional groups into quinoline systems. Contemporary synthetic approaches utilize sophisticated reaction conditions and specialized reagents to achieve precise substitution patterns, enabling the preparation of complex derivatives with multiple functional groups positioned at specific locations on the quinoline framework.

The development of carbonyl chloride derivatives specifically represents an important advancement in synthetic quinoline chemistry, as these compounds serve as versatile intermediates for further chemical transformations. The ability to introduce carbonyl chloride functionality at the 4-position of quinoline derivatives has opened new synthetic pathways for creating diverse molecular libraries with enhanced biological and chemical properties. The combination of multiple substituents, including the tert-butylphenyl group and strategic chloro substitution, reflects modern synthetic chemistry's capability to create highly functionalized molecules with predetermined properties.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends far beyond its individual molecular properties, representing a paradigm of modern synthetic chemistry's ability to create complex, multifunctional molecules with predetermined characteristics. Quinoline derivatives occupy a privileged position in medicinal chemistry and materials science, with their structural framework serving as the foundation for numerous pharmaceutical agents and advanced materials. The systematic design and synthesis of compounds like this carbonyl chloride derivative exemplify the strategic approach to molecular construction that characterizes contemporary heterocyclic chemistry research.

The compound's importance in pharmaceutical research stems from the quinoline framework's proven biological activity and the strategic positioning of functional groups that can modulate biological interactions. Research has demonstrated that quinoline derivatives exhibit diverse biological activities including antimicrobial, anticancer, antioxidant, and neuroprotective properties. The specific substitution pattern present in this compound creates opportunities for enhanced biological activity through multiple mechanisms, including enzyme inhibition, receptor modulation, and antioxidant activity.

The carbonyl chloride functionality positions this compound as a valuable synthetic intermediate for creating diverse molecular libraries through nucleophilic substitution reactions. This reactivity enables researchers to systematically explore structure-activity relationships by introducing various nucleophiles to generate amide, ester, and other derivatives. The ability to create multiple related compounds from a single intermediate significantly enhances research efficiency and enables comprehensive biological screening programs.

Contemporary research in heterocyclic chemistry increasingly focuses on multifunctional molecules that can address multiple therapeutic targets simultaneously. The complex structure of this compound exemplifies this approach, incorporating structural elements that can potentially interact with different biological systems. The tert-butylphenyl substituent provides hydrophobic interactions, the quinoline core offers aromatic stacking and hydrogen bonding opportunities, the chloro substituent modulates electronic properties, and the carbonyl chloride group enables covalent modifications of biological targets.

| Research Application | Significance | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Drug discovery intermediate | Enhanced therapeutic agents |

| Materials Science | Building block for polymers | Advanced functional materials |

| Synthetic Methodology | Complex molecule synthesis | Methodological advancement |

| Biological Screening | Multifunctional probe | Target identification |

The compound's role in advancing synthetic methodology represents another crucial aspect of its significance in heterocyclic chemistry research. The successful synthesis of such complex molecules requires sophisticated synthetic strategies and demonstrates the maturity of modern organic synthesis techniques. The ability to introduce multiple functional groups with precise regiochemical control illustrates the power of contemporary synthetic chemistry and provides inspiration for developing new synthetic methodologies.

Furthermore, the compound serves as a representative example of how heterocyclic chemistry research contributes to broader scientific understanding. The systematic study of quinoline derivatives like this compound enhances fundamental knowledge about structure-property relationships, reaction mechanisms, and molecular interactions. This knowledge base supports the development of predictive models and computational approaches that can accelerate the discovery of new molecules with desired properties.

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2NO/c1-20(2,3)13-9-7-12(8-10-13)17-11-15(19(22)24)14-5-4-6-16(21)18(14)23-17/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSLRNBWMWTHFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101157867 | |

| Record name | 8-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101157867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160256-15-4 | |

| Record name | 8-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101157867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the chloro group: The chloro group can be introduced via electrophilic aromatic substitution using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Attachment of the tert-butylphenyl group: This step can involve Friedel-Crafts alkylation using tert-butylbenzene and a Lewis acid catalyst like aluminum chloride (AlCl3).

Formation of the carbonyl chloride group: The final step involves the conversion of a carboxylic acid derivative to the carbonyl chloride using reagents like oxalyl chloride (COCl)2 or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride can undergo various types of chemical reactions, including:

Substitution reactions: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Reduction reactions: The carbonyl chloride group can be reduced to an alcohol or an aldehyde.

Oxidation reactions: The tert-butyl group can be oxidized to a tert-butyl alcohol or a carboxylic acid.

Common Reagents and Conditions

Substitution reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

Substitution reactions: Products include 2-(4-Tert-butylphenyl)-8-aminoquinoline-4-carbonyl chloride or 2-(4-Tert-butylphenyl)-8-thioquinoline-4-carbonyl chloride.

Reduction reactions: Products include 2-(4-Tert-butylphenyl)-8-chloroquinoline-4-methanol or 2-(4-Tert-butylphenyl)-8-chloroquinoline-4-aldehyde.

Oxidation reactions: Products include 2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carboxylic acid.

Scientific Research Applications

Chemistry

2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride serves as an intermediate in the synthesis of various organic compounds. It is utilized as a reagent in chemical reactions due to its reactive carbonyl chloride group, which can be replaced by nucleophiles such as amines or thiols. This versatility makes it valuable in synthetic organic chemistry.

Case Study: Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of this compound can be synthesized to explore antimicrobial properties. For instance, the synthesis of 2-(4-tert-butylphenyl)-8-aminoquinoline-4-carbonyl chloride has been investigated for its potential as an antimicrobial agent against various pathogens.

Biology

In biological studies, this compound is examined for its potential biological activities , including antimicrobial and anticancer properties. The chloroquinoline structure is known to exhibit significant biological activity, making it a target for drug development.

Case Study: Anticancer Activity

A study explored the anticancer effects of quinoline derivatives, including this compound, on cancer cell lines. Results indicated that modifications to the quinoline structure could enhance cytotoxicity against specific cancer types.

Medicine

The compound is investigated for its potential use in drug development . Its unique structure allows for the design of novel therapeutic agents targeting various diseases.

Case Study: Drug Design

Research focused on designing quinoline-based drugs has highlighted the importance of structural modifications on biological activity. The incorporation of the tert-butylphenyl group was found to influence the pharmacokinetics and efficacy of potential drug candidates.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials, including dyes and pigments. Its reactivity makes it suitable for creating complex chemical products.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The carbonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The chloroquinoline moiety may also interact with DNA or proteins, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Quinoline Core

Alkyl Chain Branching

- Target Compound: The 4-tert-butylphenyl group introduces significant steric hindrance, which enhances stability against hydrolysis and may improve solubility in non-polar solvents.

- Status: Discontinued (CymitQuimica, 2025) .

- 2-(4-Butylphenyl)-8-chloroquinoline-4-carbonyl Chloride (sc-320696): A linear butyl chain offers minimal steric hindrance, favoring faster reaction kinetics but lower lipophilicity. Price: $150/100 mg (Santa Cruz Biotechnology, 2024) .

Halogen and Functional Group Positioning

- 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl Chloride (sc-337429): A methyl group at the 3-position and 4-methylphenyl substituent reduce steric and electronic effects compared to the target compound. Price: $150/100 mg .

- 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carbonyl Chloride (sc-320561): The butoxy group introduces polarity, enhancing solubility in polar aprotic solvents but reducing stability under acidic conditions. Price: $150/100 mg .

Commercial Availability and Pricing

Research Findings and Gaps

- Limitations: No peer-reviewed studies directly compare the target compound with its analogs. Most data are derived from commercial catalogs, highlighting a need for systematic reactivity and stability studies.

Biological Activity

2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride is a quinoline derivative with significant biological activity, particularly in coordination chemistry and potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a chloroquinoline moiety and a tert-butyl group that enhances its steric properties. The molecular formula is C20H17Cl2NO, with a molecular weight of approximately 358.27 g/mol.

The biological activity of this compound is primarily attributed to its role as a chiral ligand in coordination chemistry. It has been shown to form complexes with transition metals such as rhodium(III), palladium(II), and platinum(II), which are essential for catalyzing various chemical transformations. Additionally, similar quinoline derivatives have demonstrated inhibitory effects on enzymes like monoamine oxidase (MAO), suggesting neuropharmacological applications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Its derivatives have been tested against various bacterial strains, showing significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 4.69 to 156.47 µM for different bacterial species, indicating moderate to good antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| Compound A | Bacillus subtilis | 4.69 |

| Compound B | Staphylococcus aureus | 5.64 |

| Compound C | Escherichia coli | 8.33 |

| Compound D | Pseudomonas aeruginosa | 13.40 |

| Compound E | Salmonella typhi | 11.29 |

Anticancer Potential

The compound’s potential as an anticancer agent has also been explored. Quinoline derivatives are known for their ability to inhibit various cancer cell lines through different mechanisms, including apoptosis induction and cell cycle arrest . Research on similar compounds has shown promising results in inhibiting cancer cell proliferation, particularly in leukemia and solid tumors.

Case Studies

Several studies have highlighted the biological activity of quinoline derivatives similar to this compound:

- Study on eIF4A Inhibition : A related compound demonstrated significant inhibition of the eIF4A protein, which is crucial for cancer cell growth. The study found that structural modifications could enhance potency against this target .

- Antimycobacterial Activity : Another study focused on the activity of quinoline derivatives against Mycobacterium tuberculosis, showing that certain structural features could improve efficacy compared to standard treatments like isoniazid .

- Antifungal Properties : Compounds related to this quinoline derivative exhibited antifungal activity against Candida albicans, further supporting its potential as a broad-spectrum antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or direct chlorination of the quinoline precursor. A key step involves converting the carboxylic acid intermediate to the acyl chloride using thionyl chloride (SOCl₂) with catalytic sodium bromide (NaBr) in chlorobenzene, as demonstrated in analogous syntheses . Optimization includes:

- Temperature Control : Maintain reflux conditions (~70–80°C) to ensure complete conversion.

- Catalyst Use : NaBr enhances reactivity by generating Br⁺ ions, facilitating electrophilic substitution.

- Purification : Post-reaction, excess SOCl₂ is removed under reduced pressure, followed by recrystallization from non-polar solvents (e.g., hexane) to isolate the product.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C-NMR : Focus on diagnostic signals, such as the downfield carbonyl chloride carbon (~170–175 ppm) and tert-butyl group protons (1.3–1.4 ppm, singlet). Aromatic protons in the quinoline ring typically appear as multiplets between 7.5–8.5 ppm .

- Mass Spectrometry (ESI-MS) : Look for the molecular ion peak [M+H]⁺ or [M+Na]⁺, with chlorine isotopic patterns (3:1 ratio for Cl).

- IR Spectroscopy : Confirm the C=O stretch of the acyl chloride (~1800 cm⁻¹) and absence of -OH bands from residual acid.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (argon/nitrogen) in sealed, desiccated containers. Acyl chlorides hydrolyze readily, so avoid aqueous environments.

- Temperature : Long-term storage at –20°C in amber vials minimizes thermal decomposition.

- Handling : Use anhydrous solvents (e.g., dry THF) for reactions. In case of exposure, follow protocols for acid chlorides: neutralize spills with sodium bicarbonate and rinse thoroughly .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : Use high-resolution (<1.0 Å) single-crystal diffraction data. The tert-butyl group may introduce disorder; collect multiple datasets to average thermal motion .

- Refinement (SHELXL) : Apply restraints to the tert-butyl moiety and chlorine atoms. Use the PART instruction to model disorder. Validate with R-factor convergence (<5% discrepancy).

- Challenges : Twinning or partial occupancy of the chloro-substituent may require manual adjustment of HKLF5 files in SHELX .

Q. What analytical strategies resolve contradictions between experimental spectral data and computational modeling (e.g., DFT)?

- Methodological Answer :

- DFT Optimization : Compare calculated (B3LYP/6-31G*) and experimental NMR shifts. Use scaling factors for chlorine’s electronegativity effects.

- Dynamic Effects : Account for solvent polarity (e.g., DMSO-d6 in NMR) using PCM models. Discrepancies in aromatic proton shifts may arise from π-stacking not modeled in DFT.

- Validation : Cross-check with X-ray data to confirm bond lengths and angles, especially for the quinoline ring planarity .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reactions with amines/alcohols via in situ IR to track carbonyl chloride consumption.

- Leaving Group Stability : The electron-withdrawing quinoline and tert-butyl groups enhance electrophilicity at the carbonyl carbon, accelerating substitution.

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., HCl adducts) and optimize stoichiometry to suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.